molecular formula C15H23NO B2362695 (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 138716-21-9

(E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No. B2362695
CAS RN: 138716-21-9
M. Wt: 233.355
InChI Key: OHTCJRWKOLBHGG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one, also known as ADMDP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. ADMDP is a small molecule that belongs to the class of enaminones and has a unique chemical structure that makes it highly versatile and useful in various research applications. In

Scientific Research Applications

(E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one has been extensively studied for its potential applications in drug discovery, particularly in the development of new antiviral, anticancer, and anti-inflammatory agents. The unique chemical structure of (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one makes it a promising scaffold for the design and synthesis of novel compounds with improved pharmacological properties. (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one and its derivatives have been shown to exhibit a wide range of biological activities, including inhibition of viral replication, induction of apoptosis in cancer cells, and suppression of inflammatory cytokines.

Mechanism of Action

The mechanism of action of (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling molecules. (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one has been shown to inhibit the activity of several enzymes, including proteases and kinases, which are involved in viral replication and cancer cell proliferation. (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one also appears to modulate the expression of various genes and proteins involved in inflammation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects
(E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one has been shown to exhibit a wide range of biochemical and physiological effects, depending on the specific research application. In vitro studies have demonstrated that (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one and its derivatives can inhibit the replication of several viruses, including HIV, hepatitis C, and influenza. (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one has been shown to suppress the production of inflammatory cytokines and chemokines, suggesting its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

(E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one has several advantages as a research tool, including its small size, unique chemical structure, and ease of synthesis. (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one can be readily modified to generate a library of derivatives with varying pharmacological properties. However, (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is necessary to ensure accurate and reliable results.

Future Directions

For the research on (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one include the development of novel derivatives with improved pharmacological properties, the elucidation of its mechanism of action, and the exploration of its potential applications in other disease areas, such as neurodegenerative disorders and autoimmune diseases. The use of (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one as a tool for chemical biology and drug discovery is expected to continue to grow in the coming years, as more researchers recognize its potential as a versatile and useful scaffold for the design of novel compounds.

Synthesis Methods

The synthesis of (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one involves the condensation reaction between adamantane-1-carboxaldehyde and dimethylaminoacetone in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using sodium borohydride. The yield of (E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

properties

IUPAC Name

(E)-1-(1-adamantyl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-16(2)4-3-14(17)15-8-11-5-12(9-15)7-13(6-11)10-15/h3-4,11-13H,5-10H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTCJRWKOLBHGG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.